molecular formula C18H19ClFNO B3485303 N-benzyl-2-(2-chloro-6-fluorophenyl)-N-isopropylacetamide

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-isopropylacetamide

Cat. No. B3485303
M. Wt: 319.8 g/mol
InChI Key: KFQYDABEQRMDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-isopropylacetamide, also known as BCFI, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. BCFI belongs to the class of compounds known as amides and is commonly used as a research tool to study the mechanisms of action of various drugs.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(2-chloro-6-fluorophenyl)-N-isopropylacetamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has been shown to modulate the activity of these systems, leading to its various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of various inflammatory mediators, such as prostaglandins and cytokines, leading to its anti-inflammatory effects. This compound has also been shown to modulate the activity of various ion channels, leading to its analgesic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-(2-chloro-6-fluorophenyl)-N-isopropylacetamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target receptors, making it an ideal research tool. However, one of the main limitations of using this compound is its relatively high cost compared to other research tools.

Future Directions

There are several potential future directions for research on N-benzyl-2-(2-chloro-6-fluorophenyl)-N-isopropylacetamide. One area of interest is the development of more potent and selective this compound analogs for use as research tools. Another area of interest is the potential use of this compound as a treatment for various diseases, including epilepsy, neuropathic pain, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Scientific Research Applications

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-isopropylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use as a treatment for various diseases, including epilepsy, neuropathic pain, and anxiety disorders.

properties

IUPAC Name

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO/c1-13(2)21(12-14-7-4-3-5-8-14)18(22)11-15-16(19)9-6-10-17(15)20/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYDABEQRMDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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